1,2-Bis(chloromethanesulfonyl)ethene
Description
Structural Classification and Unique Features of Vicinal Disulfonylated Ethene Scaffolds
1,2-Bis(chloromethanesulfonyl)ethene belongs to the class of compounds known as vicinal disulfonylated ethenes. This scaffold is defined by an ethene (C=C) backbone with a sulfonyl group (-SO₂) attached to each carbon. The defining feature of this arrangement is the powerful electron-withdrawing nature of the two sulfonyl groups. This property renders the carbon-carbon double bond electron-deficient and thus highly electrophilic, making it an excellent Michael acceptor, prone to nucleophilic attack.
These scaffolds can exist as geometric isomers, (E) and (Z), which significantly influences their physical properties and reactivity. For instance, in the well-studied analog 1,2-bis(phenylsulfonyl)ethylene, the vinyl protons of the (Z)-isomer appear at a different chemical shift in ¹H NMR spectra compared to the (E)-isomer, allowing for their distinction. researchgate.net The (E)-isomer of this analog is also noted to produce more soluble products in Diels-Alder reactions compared to the (Z)-isomer. researchgate.net This reactivity highlights the utility of the activated double bond in these systems for cycloaddition reactions. A general synthesis for these types of molecules involves the oxidation of the corresponding bis(thio)ethene. researchgate.net
Table 1: Properties of a Related Vicinal Disulfonylated Ethene This table displays data for a well-studied analog to provide context for the general class of compounds.
| Property | trans-1,2-Bis(phenylsulfonyl)ethylene |
|---|---|
| CAS Number | 963-16-6 sigmaaldrich.com |
| Molecular Formula | C₁₄H₁₂O₄S₂ sigmaaldrich.com |
| Molecular Weight | 308.37 g/mol sigmaaldrich.com |
| Appearance | Colorless solid researchgate.net |
| Melting Point | 221-223 °C sigmaaldrich.com |
Significance of Chloromethanesulfonyl Moieties in Synthetic Methodologies
The chloromethanesulfonyl (-SO₂CH₂Cl) group is a key reactive component of the target molecule. This functional group is derived from its precursor, chloromethanesulfonyl chloride (ClCH₂SO₂Cl). Research dating back to the late 1930s established the properties of this sulfonyl chloride. acs.org The presence of a chlorine atom on the methyl group, which is alpha to the strongly electron-withdrawing sulfonyl group, creates a reactive site for nucleophilic substitution.
The precursor, chloromethanesulfonyl chloride, is a liquid at room temperature with a density of approximately 1.64 g/mL at 20 °C. sigmaaldrich.com It serves as the primary reagent for introducing the chloromethanesulfonyl group onto other molecules. The sulfonyl chloride itself is reactive, for example, with amines to form chloromethanesulfonamides. acs.org The chlorine atom attached to the carbon is known to be less reactive than the chlorine of the sulfonyl chloride group, but its reactivity is enhanced by being in the alpha position to the sulfone. acs.org This dual reactivity makes the chloromethanesulfonyl moiety a versatile tool in synthetic chemistry, allowing for the construction of more complex molecular architectures.
Table 2: Properties of Chloromethanesulfonyl Chloride This table provides data for the key precursor to the chloromethanesulfonyl moiety.
| Property | Chloromethanesulfonyl chloride |
|---|---|
| CAS Number | 3518-65-8 sigmaaldrich.comnist.gov |
| Molecular Formula | CH₂Cl₂O₂S sigmaaldrich.comnist.gov |
| Molecular Weight | 149.00 g/mol sigmaaldrich.com |
| Form | Liquid sigmaaldrich.com |
| Density | ~1.64 g/mL at 20 °C sigmaaldrich.com |
Historical Context and Evolution of Research in Related Sulfonyl Systems
The study of organosulfur compounds, particularly sulfones, has a long history. wikipedia.org Sulfones are organosulfur compounds containing a sulfonyl functional group connected to two carbon atoms. wikipedia.org The development of methods to synthesize sulfones, such as the oxidation of thioethers and sulfoxides, has been a fundamental part of organic chemistry. wikipedia.org
A significant advancement in this field was the use of sulfur dioxide in cycloaddition reactions with dienes to create cyclic sulfones, a method developed by the Shell Oil Company in the 1960s for producing the industrial solvent sulfolane. wikipedia.orgwikipedia.org The investigation of vinyl sulfones (compounds with a sulfonyl group attached to a double bond) established their role as valuable Michael acceptors. This naturally led to research into ethenes bearing two sulfonyl groups, like the 1,2-bis(phenylsulfonyl)ethylene analog, which became important reagents in various synthetic transformations, including cycloadditions and the synthesis of hydroxyethenyl ethers. researchgate.net The conceptual evolution from simple sulfones to complex, bifunctional reagents like this compound illustrates the ongoing effort to design novel building blocks with tailored reactivity for advanced organic synthesis.
Structure
3D Structure
Properties
CAS No. |
664306-73-4 |
|---|---|
Molecular Formula |
C4H6Cl2O4S2 |
Molecular Weight |
253.1 g/mol |
IUPAC Name |
1,2-bis(chloromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H6Cl2O4S2/c5-3-11(7,8)1-2-12(9,10)4-6/h1-2H,3-4H2 |
InChI Key |
PCHQOVFLFHTLTI-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C=CS(=O)(=O)CCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1,2 Bis Chloromethanesulfonyl Ethene
Direct Synthetic Routes from Ethene Precursors
Direct functionalization of an ethene-based starting material offers a convergent approach to the target molecule.
One potential route involves the addition of a chloromethanesulfonyl species across a carbon-carbon double bond. libretexts.org A plausible precursor for this approach would be an ethene molecule already substituted with one chloromethanesulfonyl group, namely (chloromethyl) vinyl sulfone. The synthesis of this intermediate could likely be achieved through the oxidation of the corresponding (chloromethyl) vinyl sulfide.
The subsequent addition of a second chloromethanesulfonyl group could theoretically proceed via a radical mechanism. For instance, the reaction of (chloromethyl) vinyl sulfone with chloromethanesulfonyl chloride in the presence of a radical initiator could yield the desired 1,2-disubstituted product. It is important to note that the regioselectivity of such an addition would need to be carefully controlled to obtain the 1,2-disubstituted isomer exclusively.
Alternatively, an electrophilic addition pathway could be envisioned, although this is generally less common for sulfonyl groups.
A more classical approach would involve the initial halogenation of ethene. masterorganicchemistry.comchemguide.co.uk For example, the bromination of ethene yields 1,2-dibromoethane. chemguide.co.uk This dihalide could then undergo a double substitution reaction with a suitable chloromethanesulfinate salt, such as sodium chloromethanesulfinate. This nucleophilic substitution would replace both bromine atoms with chloromethanesulfonyl groups, forming the target molecule.
Table 1: Proposed Halogenation-Sulfonylation Route
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Ethene | Bromine (Br₂) | 1,2-Dibromoethane | Halogenation |
| 2 | 1,2-Dibromoethane | Sodium chloromethanesulfinate | 1,2-Bis(chloromethanesulfonyl)ethene | Nucleophilic Substitution |
This method's success would depend on the reactivity of the chloromethanesulfinate anion and the efficiency of the double substitution.
Construction via Coupling Reactions of Sulfonylated Building Blocks
Building the molecule from smaller, pre-functionalized units is another key strategy in organic synthesis.
Vinyl sulfones can be synthesized through various coupling reactions. organic-chemistry.org For instance, a palladium-catalyzed coupling reaction between a vinyl halide or triflate and a sulfinic acid salt could be adapted. acs.org In this context, a potential route could involve the coupling of a 1,2-dihaloethene, such as 1,2-dichloroethene, with two equivalents of a chloromethanesulfinate salt in the presence of a suitable palladium catalyst and ligand. acs.org
Another approach could be the oxidative coupling of a vinyl precursor with a thiol, followed by oxidation. However, given the desired chloromethylsulfonyl moiety, a more direct coupling with a sulfinate would be preferable.
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A cross-metathesis reaction between two molecules of (chloromethyl) vinyl sulfone, catalyzed by a ruthenium-based catalyst like a Grubbs catalyst, could theoretically form this compound and ethene gas. masterorganicchemistry.com The evolution of ethene gas would help drive the reaction to completion. organic-chemistry.org However, the reactivity of sulfur-containing alkenes in metathesis can be challenging. umich.edu
Table 2: Proposed Olefin Metathesis Route
| Reactant | Catalyst | Product | Byproduct | Reaction Type |
|---|---|---|---|---|
| (Chloromethyl) vinyl sulfone (2 equiv.) | Grubbs Catalyst | This compound | Ethene | Cross-Metathesis |
The success of this route would be highly dependent on the stability and reactivity of the sulfonylated alkene under the metathesis conditions.
Derivatization from Related Halogenated Sulfones and Ethenes
It may also be possible to construct the target molecule by modifying existing, structurally similar compounds. For example, a precursor such as 1,2-bis(methanesulfonyl)ethene could be subjected to a chlorination reaction. However, controlling the selectivity of the chlorination to exclusively occur on the methyl groups would be a significant challenge.
A more plausible route could start from 3-chloro-2-(chloromethyl)prop-1-ene. wikipedia.org This compound could potentially undergo oxidation to form an epoxide, followed by ring-opening with a sulfur nucleophile and subsequent oxidation and chlorination steps. However, this multi-step pathway would likely be less efficient than the more direct methods proposed above.
Selective Chlorination and Functional Group Interconversions on Sulfonyl Ethene Derivatives
The synthesis of this compound can be approached by modifying existing sulfonyl ethene derivatives. This involves two primary strategies: the selective chlorination of a parent compound, 1,2-bis(methanesulfonyl)ethene, or the oxidation of a corresponding thioether precursor.
Selective Chlorination: This method starts with a precursor molecule that already contains the 1,2-bis(methanesulfonyl)ethene core structure. The challenge lies in the selective chlorination of the methyl groups without affecting the vinyl backbone or the sulfonyl groups. Reagents like N-chlorosuccinimide (NCS) are often employed for such selective chlorinations. nih.gov The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator. The reactivity of the methyl hydrogens is enhanced by the adjacent electron-withdrawing sulfonyl group.
A general representation of this chlorination is shown below: CH₃SO₂CH=CHSO₂CH₃ + 2 Cl₂ → ClCH₂SO₂CH=CHSO₂CH₂Cl + 2 HCl
Control of reaction conditions, such as temperature, solvent, and the amount of chlorinating agent, is critical to prevent over-chlorination or side reactions on the double bond.
Functional Group Interconversion: An alternative route involves the oxidation of a pre-assembled sulfur-containing ethene derivative. For instance, a common strategy for preparing bis(phenylsulfonyl)alkenes is the oxidation of the corresponding bis(phenylsulfinyl) precursor using an oxidizing agent like hydrogen peroxide in acetic acid. orgsyn.org A similar approach can be envisioned for this compound. The synthesis would begin with the preparation of 1,2-bis(chloromethylthio)ethene, which is then oxidized to form the target disulfone.
The oxidation step is a powerful functional group interconversion that transforms the thioether linkages into sulfonyl groups.
| Method | Precursor | Key Reagent(s) | Primary Transformation | Reference |
| Selective Chlorination | 1,2-Bis(methanesulfonyl)ethene | N-Chlorosuccinimide (NCS) or SO₂Cl₂ | C-H bond chlorination on the methyl group | nih.gov |
| Functional Group Interconversion | 1,2-Bis(chloromethylthio)ethene | Hydrogen Peroxide (H₂O₂), m-CPBA | Oxidation of thioether to sulfone | orgsyn.org |
Synthesis from Precursors such as Chloromethanesulfonyl Chloride and Related Sulfonyl Halides
Building the this compound molecule from smaller units often relies on the use of highly reactive sulfonyl halide precursors. Chloromethanesulfonyl chloride is a key building block for this purpose due to its dual reactivity: the sulfonyl chloride provides a site for forming the sulfur-carbon bond, and the chloromethyl group is the desired functionality.
A plausible synthetic route involves the reaction of a suitable two-carbon synthon with two equivalents of chloromethanesulfonyl chloride. For example, the reaction could be adapted from methods used to synthesize related sulfone compounds. One such approach is the addition of sulfonyl chlorides to alkenes or alkynes. A Friedel-Crafts-type reaction using ethylene (B1197577) and chloromethanesulfonyl chloride in the presence of a Lewis acid catalyst could potentially form the desired product. google.com
The reaction would proceed as follows: CH₂=CH₂ + 2 ClCH₂SO₂Cl → ClCH₂SO₂CH₂CH₂SO₂CH₂Cl (followed by elimination to form the double bond)
Another strategy involves the reaction of an organometallic reagent derived from a 1,2-dihaloethene with chloromethanesulfonyl chloride. However, the high electrophilicity of chloromethanesulfonyl chloride can lead to side reactions, requiring careful control of the reaction conditions.
| Precursor | Co-reactant | Catalyst/Conditions | Reaction Type | Reference |
| Chloromethanesulfonyl Chloride | Ethylene | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Alkylation/Sulfonylation | google.com |
| Chloromethanesulfonyl Chloride | 1,2-Dichloroethene | Base (e.g., Triethylamine) | Nucleophilic Substitution | researchgate.net |
| Methane Disulfonic Acid Chloride | Ethylene | Lewis Acid | Addition/Elimination | google.com |
Stereoselective and Regioselective Synthesis of this compound Isomers
The presence of the double bond in this compound allows for the existence of two geometric isomers: (E)- and (Z)-. The synthesis of a specific isomer requires stereoselective control.
(Z)-Isomer Synthesis: The synthesis of the (Z)-isomer often starts from a precursor that enforces the cis geometry. For example, the catalytic hydrogenation of an alkyne precursor, 1,2-bis(chloromethanesulfonyl)ethyne, using a poisoned catalyst like Lindlar's catalyst would yield the (Z)-isomer.
Another approach, analogous to the synthesis of (Z)-1,2-bis(phenylsulfonyl)ethylene, involves starting with a cis-configured precursor like (Z)-1,2-dichloroethylene. researchgate.net Reaction with a salt of chloromethanesulfinic acid would proceed with retention of stereochemistry to yield the (Z)-isomer of the target compound.
(E)-Isomer Synthesis: The (E)-isomer is generally the more thermodynamically stable form. It can often be prepared through isomerization of the (Z)-isomer. For 1,2-bis(phenylsulfonyl)ethylene, this isomerization is achieved through catalysis by sunlight and iodine, a method that could likely be adapted for this compound. researchgate.net Alternatively, synthesis starting from (E)-1,2-dichloroethylene under more forcing reaction conditions can also yield the (E)-product. researchgate.net
| Isomer | Synthetic Strategy | Key Precursor | Reagents/Conditions | Reference |
| (Z)-Isomer | Stereospecific reaction | (Z)-1,2-Dichloroethylene | Sodium chloromethanesulfinate | researchgate.net |
| (Z)-Isomer | Partial reduction of alkyne | 1,2-Bis(chloromethanesulfonyl)ethyne | H₂, Lindlar's Catalyst | masterorganicchemistry.com |
| (E)-Isomer | Isomerization of (Z)-isomer | (Z)-1,2-Bis(chloromethanesulfonyl)ethene | Iodine (I₂), Sunlight/UV light | researchgate.net |
| (E)-Isomer | Stereospecific reaction | (E)-1,2-Dichloroethylene | Sodium chloromethanesulfinate, heat | researchgate.net |
Development of Green Chemistry Approaches in its Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by using less hazardous substances, employing renewable feedstocks, and designing energy-efficient reactions. jcchems.commdpi.com The synthesis of this compound can be made more sustainable through several approaches.
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is a highly desirable green solvent. For instance, the synthesis of sulfonyl chlorides from thiols or disulfides has been successfully demonstrated in water using an oxidizing agent system like oxone-KX (where X is Cl or Br). rsc.org This methodology could be adapted for the oxidation step in a functional group interconversion route to the target molecule, avoiding the use of solvents like acetic acid.
Solvent-Free and Mechanochemical Methods: Solvent-free synthesis, such as grinding reactants together in a mechanochemical process, minimizes waste and can lead to faster reaction times. mdpi.comrsc.org The synthesis of co-crystals and other organic compounds has been achieved by grinding solid reactants, sometimes with a catalytic amount of liquid (liquid-assisted grinding). rsc.org A solid-state reaction between a salt of chloromethanesulfinic acid and a solid 1,2-dihaloethene precursor could be explored as a green route.
Catalytic Approaches: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Instead of stoichiometric Lewis acids like aluminum chloride, which generate significant waste, solid acid catalysts such as zeolites could be employed for Friedel-Crafts type reactions. epa.gov These catalysts are often more selective, easier to separate from the reaction mixture, and can be regenerated and reused.
| Green Approach | Description | Potential Application in Synthesis | Advantages | Reference |
| Green Solvents | Replacing volatile organic solvents with water or ionic liquids. | Oxidation of a thioether precursor in an aqueous medium. | Reduced toxicity and environmental pollution. | jcchems.comrsc.org |
| Mechanochemistry | Performing reactions by grinding solids together, often without solvent. | Solid-state reaction of a sulfinate salt with a haloalkene. | Reduced solvent waste, potential for higher yields and faster reactions. | mdpi.comrsc.org |
| Heterogeneous Catalysis | Using solid catalysts like zeolites that are easily separated from the reaction mixture. | Friedel-Crafts reaction using a recyclable zeolite catalyst instead of AlCl₃. | Catalyst reusability, reduced waste, improved selectivity. | epa.gov |
Chemical Reactivity and Mechanistic Investigations of 1,2 Bis Chloromethanesulfonyl Ethene
Reactivity of the Ethene Moiety
The carbon-carbon double bond in 1,2-Bis(chloromethanesulfonyl)ethene is severely electron-deficient due to the strong -I (inductive) and -M (mesomeric) effects of the two adjacent sulfonyl groups. This pronounced electrophilicity is the primary driver for its reactivity towards nucleophiles, dienes, radicals, and in certain transition-metal-catalyzed processes.
Nucleophilic Addition Reactions to the Activated Double Bond
The double bond in bis(sulfonyl)ethylenes is a classic example of an activated alkene, making it an excellent Michael acceptor. nih.govacs.org The conjugate addition of nucleophiles is expected to be a principal reaction pathway for this compound. A wide variety of soft nucleophiles, including amines, thiols, and stabilized carbanions, can readily add across the double bond. mdpi.com This reactivity is analogous to that of divinyl sulfone, which is known to react with nucleophiles under basic conditions. mdpi.comrsc.org
The reaction proceeds via attack of the nucleophile at one of the vinyl carbons, generating a resonance-stabilized carbanion intermediate. This intermediate is then protonated (typically by the solvent or during workup) to yield the final saturated adduct. Given the symmetrical nature of the starting material, the initial addition can occur at either carbon of the double bond.
Table 1: Predicted Nucleophilic Addition Reactions This table presents expected products from the reaction of this compound with various nucleophiles, based on the known reactivity of similar Michael acceptors.
| Nucleophile (Nu-H) | Catalyst (if required) | Expected Adduct Product |
| Primary Amine (R-NH₂) | Base or None | 1-(Alkylamino)-1,2-bis(chloromethanesulfonyl)ethane |
| Secondary Amine (R₂NH) | Base or None | 1-(Dialkylamino)-1,2-bis(chloromethanesulfonyl)ethane |
| Thiol (R-SH) | Base (e.g., Et₃N) | 1-(Alkylthio)-1,2-bis(chloromethanesulfonyl)ethane |
| Alcohol (R-OH) | Strong Base (e.g., NaH) | 1-(Alkoxy)-1,2-bis(chloromethanesulfonyl)ethane |
| Malonate Ester | Base (e.g., NaOEt) | Diethyl 2-(1,2-bis(chloromethanesulfonyl)ethyl)malonate |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The electron-deficient nature of the double bond makes this compound a highly potent dienophile for [4+2] cycloaddition reactions (Diels-Alder reaction). researchgate.net It is expected to react efficiently with electron-rich dienes, such as cyclopentadiene (B3395910) and various substituted butadienes, to form six-membered cyclic adducts. masterorganicchemistry.com The reaction proceeds in a concerted fashion, and the stereochemistry of the diene is retained in the product. youtube.comlibretexts.org
Photochemical [2+2] cycloadditions are also a plausible reaction pathway for activated alkenes. libretexts.orgaklectures.com Upon irradiation with UV light, this compound could potentially dimerize or react with other alkenes to form highly strained cyclobutane (B1203170) rings. rsc.org This type of reaction typically proceeds through a stepwise diradical intermediate. aklectures.com
Table 2: Predicted Diels-Alder Cycloaddition Reactions This table outlines the expected cycloadducts from the reaction of this compound with representative dienes.
| Diene | Expected Adduct |
| 1,3-Butadiene | 4,5-Bis(chloromethanesulfonyl)cyclohexene |
| Cyclopentadiene | 2,3-Bis(chloromethanesulfonyl)bicyclo[2.2.1]hept-5-ene |
| Isoprene (2-Methyl-1,3-butadiene) | 4-Methyl-4,5-bis(chloromethanesulfonyl)cyclohexene |
| Anthracene | 9,10-Dihydro-9,10-ethanoanthracene-11,12-bis(chloromethanesulfonyl) |
Radical Addition and Polymerization Studies
Vinyl sulfones are known to be effective traps for carbon-centered radicals. researchgate.netresearchgate.netbohrium.com Therefore, this compound is expected to readily undergo radical addition reactions. In the presence of a radical initiator, a radical species can add to the double bond, generating a sulfonyl-stabilized radical intermediate which can then propagate a chain reaction or be quenched.
The presence of two vinyl sulfone-type functionalities suggests that this compound could serve as a monomer in radical polymerization reactions. nih.govyoutube.com Similar to the polymerization of ethene or other activated alkenes like vinyl chloride, a radical initiator (e.g., a peroxide) could initiate a chain-growth process. libretexts.org As a bifunctional monomer, it has the potential to form cross-linked polymers, leading to the formation of a rigid polymer network.
Transition-Metal Catalyzed Transformations at the Alkene
While the sulfonyl group is not a traditional leaving group like a halide or triflate, the field of cross-coupling has expanded to include the cleavage of C–S bonds. wikipedia.org It is conceivable that under specific palladium or nickel catalysis, this compound could participate in transformations like the Heck or Suzuki reactions. These reactions, however, are likely challenging due to the stability of the C–S bond compared to C-halogen bonds. wikipedia.org Success would depend on the development of highly active catalyst systems capable of oxidative addition into the C–SO₂ bond.
Reactivity of the Chloromethanesulfonyl Groups
The two chloromethanesulfonyl [(SO₂)CH₂Cl] groups possess a distinct mode of reactivity centered on the sulfur atom, which is analogous to that of standard sulfonyl chlorides.
Nucleophilic Substitution at Sulfur: Formation of Sulfonate Esters and Sulfonamides
The sulfur atom in each chloromethanesulfonyl group is highly electrophilic and is attached to a good leaving group (the chloride anion). This structure is primed for nucleophilic substitution. This reaction is the basis for the synthesis of sulfonamides and sulfonate esters, two important classes of organic compounds. ekb.egresearchgate.netyoutube.com
Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is expected to yield the corresponding bis-sulfonamides. researchgate.netresearchgate.netnih.gov Similarly, reaction with alcohols or phenols, also in the presence of a base, would produce bis-sulfonate esters. researchgate.netyoutube.comyoutube.com The reaction proceeds via attack of the nucleophilic amine or alcohol on the electrophilic sulfur atom, followed by departure of the chloride ion. youtube.com
Table 3: Predicted Synthesis of Sulfonamides and Sulfonate Esters This table illustrates the expected products from the nucleophilic substitution on the chloromethanesulfonyl groups of this compound.
| Nucleophile | Product Class | Expected Product Name |
| Ammonia (NH₃) | Bis-sulfonamide | 1,2-Ethenediylbis(methanesulfonamide) |
| Benzylamine (BnNH₂) | Bis-sulfonamide | N,N'-Dibenzyl-1,2-ethenediylbis(methanesulfonamide) |
| Ethanol (EtOH) | Bis-sulfonate ester | Diethyl 1,2-ethenediylbis(methanesulfonate) |
| Phenol (PhOH) | Bis-sulfonate ester | Diphenyl 1,2-ethenediylbis(methanesulfonate) |
Nucleophilic Substitution at the Chloromethyl Carbon (SN2-type Reactions)
The presence of two chloromethyl groups in this compound provides sites for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group. The sulfonyl group, being strongly electron-withdrawing, can influence the reactivity of the adjacent chloromethyl group.
The general mechanism for an SN2 reaction involves a backside attack by the nucleophile on the electrophilic carbon atom, proceeding through a trigonal bipyramidal transition state. This concerted mechanism results in the inversion of stereochemistry at the carbon center, although in the case of the chloromethyl group, this is not applicable as the carbon is not a stereocenter.
The rate of SN2 reactions is dependent on the concentration of both the substrate and the nucleophile. Stronger nucleophiles and less sterically hindered substrates lead to faster reaction rates. For this compound, the accessibility of the primary chloromethyl carbons makes them good candidates for SN2 reactions. However, the bulky sulfonyl groups may exert some steric hindrance.
Common nucleophiles that can participate in these reactions include amines, alkoxides, thiolates, and cyanide ions. The reaction with a difunctional nucleophile could potentially lead to the formation of heterocyclic compounds.
Table 1: Representative SN2 Reactions of α-Halo Sulfones
| Nucleophile | Product Type | General Observations |
| Amines (R-NH₂) | Substituted aminosulfones | Proceeds readily, can be influenced by the basicity and steric bulk of the amine. |
| Alkoxides (R-O⁻) | Alkoxymethyl sulfones | Competitive with elimination reactions, especially with sterically hindered alkoxides. |
| Thiolates (R-S⁻) | Thiomethyl sulfones | Generally efficient, as thiolates are often excellent nucleophiles. |
| Cyanide (CN⁻) | Cyanomethyl sulfones | Provides a route for carbon chain extension. |
It is important to note that while the chloromethyl groups are susceptible to SN2 reactions, the vinylic carbons of the ethene backbone are generally unreactive towards nucleophilic attack under standard SN2 conditions due to the high electron density of the double bond. wikipedia.org
Elimination Reactions Leading to Highly Unsaturated Sulfonyl Species
Elimination reactions are another key feature of the reactivity of this compound. The presence of acidic protons on the carbons adjacent to the sulfonyl groups, along with the chlorine leaving groups, sets the stage for elimination pathways. Treatment with a base can induce the elimination of hydrogen chloride (HCl) to form a more unsaturated system.
The most probable elimination pathway is an E2 (bimolecular elimination) reaction, which is a one-step process where the base removes a proton, and the leaving group departs simultaneously, leading to the formation of a double bond. acs.org For an E2 reaction to occur efficiently, an anti-periplanar arrangement of the proton and the leaving group is typically required. nih.gov
Given the structure of this compound, elimination of HCl from the chloromethyl groups could potentially lead to the formation of a divinyl sulfone derivative. The strong electron-withdrawing nature of the sulfonyl groups enhances the acidity of the α-protons, facilitating their removal by a base. The choice of base is crucial, with stronger, non-nucleophilic bases favoring elimination over substitution. nih.gov
The resulting highly unsaturated sulfonyl species are valuable intermediates in organic synthesis, often participating in cycloaddition and Michael addition reactions.
Rearrangement Reactions Involving Sulfonyl Groups (e.g., Ramberg-Bäcklund Analogues)
The structure of this compound makes it a prime candidate for rearrangement reactions, most notably analogues of the Ramberg-Bäcklund reaction. The Ramberg-Bäcklund reaction is a classic transformation of α-halo sulfones into alkenes upon treatment with a base, with the extrusion of sulfur dioxide. tandfonline.comnih.gov
The mechanism commences with the deprotonation of the α-carbon to the sulfonyl group, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, resulting in the formation of a transient three-membered episulfone (thiirane dioxide) intermediate. tandfonline.comnih.gov This episulfone is unstable and readily decomposes, extruding sulfur dioxide (SO₂) to yield the final alkene product. This extrusion is considered a concerted cheletropic elimination. tandfonline.com
In the case of this compound, it has been described as a "prepackaged" Ramberg-Bäcklund reagent. acs.org This suggests that upon treatment with a base, it can undergo a tandem reaction sequence. For example, it could first undergo a reaction at another part of the molecule (like a Diels-Alder reaction involving the ethene backbone) followed by a base-induced Ramberg-Bäcklund type rearrangement to form a new double bond. acs.org This highlights the potential of this compound in tandem synthetic strategies.
The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base, with weaker bases often favoring the formation of Z-alkenes, while stronger bases can lead to a higher proportion of E-alkenes. acs.org
Formation and Reactivity of Sulfonyl Anions/Carbanions
The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the protons on the adjacent carbon atoms (α-protons). In the presence of a suitable base, this compound can be deprotonated to form sulfonyl-stabilized carbanions.
The stability of these carbanions is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group, likely involving the d-orbitals of the sulfur atom. The formation of these carbanions is a key initial step in several reactions, including the Ramberg-Bäcklund rearrangement discussed previously.
Once formed, these sulfonyl carbanions are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can be alkylated by reacting with alkyl halides or undergo addition reactions to carbonyl compounds. The choice of base is critical in determining the regioselectivity of carbanion formation when there are multiple acidic protons. For unsymmetrical sulfones, kinetic and thermodynamic control can lead to different carbanionic intermediates.
Table 2: General Reactivity of Sulfonyl Carbanions
| Reaction Type | Electrophile | Product |
| Alkylation | Alkyl Halide (R-X) | α-Alkyl Sulfone |
| Aldol-type Addition | Aldehyde/Ketone | β-Hydroxy Sulfone |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound derivative |
| Acylation | Acyl Halide/Anhydride | β-Keto Sulfone |
The generation of sulfonyl carbanions from this compound opens up a wide array of possibilities for further functionalization and the construction of more complex molecular architectures.
Tandem and Cascade Reaction Sequences Involving Multiple Reactive Sites
The multifunctionality of this compound makes it an ideal substrate for tandem and cascade reaction sequences, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy.
A prime example of such a sequence is the tandem Diels-Alder/Ramberg-Bäcklund reaction. acs.org In this process, the electron-deficient ethene backbone of this compound can first act as a dienophile in a Diels-Alder cycloaddition with a suitable diene. The resulting cycloadduct, which still contains the α-chlorosulfonyl moieties, can then be subjected to base-induced Ramberg-Bäcklund rearrangement to introduce a new double bond within the newly formed ring system.
Other potential tandem sequences could involve an initial nucleophilic substitution at one of the chloromethyl groups, followed by an intramolecular reaction involving another part of the molecule. For example, if the incoming nucleophile contains a tethered reactive group, subsequent cyclization could be triggered. The ability to perform multiple transformations in a single pot makes this compound a valuable building block in the synthesis of complex cyclic and polycyclic systems.
Solvent Effects and Catalysis in Reaction Outcomes
The choice of solvent can have a profound impact on the outcome of reactions involving this compound, particularly in the competition between nucleophilic substitution (SN2) and elimination (E2) pathways.
Solvent Effects:
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. Solvation of the nucleophile can decrease its nucleophilicity, potentially slowing down SN2 reactions. However, they can also stabilize the transition state of elimination reactions. In some cases, polar protic solvents can favor SN1/E1 pathways if a stable carbocation can be formed, though this is less likely for the primary carbons in this compound.
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents are capable of solvating cations but are less effective at solvating anions (nucleophiles). This leaves the nucleophile more "naked" and reactive, thus generally accelerating SN2 reactions. For E2 reactions, the increased strength of the base in aprotic solvents can also enhance the reaction rate.
Table 3: Influence of Solvent on SN2 vs. E2 Reactions
| Solvent Type | Effect on Nucleophile/Base | Favored Pathway |
| Polar Protic | Stabilized by H-bonding, less reactive | Can favor E2, or SN1/E1 if applicable |
| Polar Aprotic | Less solvated, more reactive | Generally favors SN2 and E2 |
Catalysis:
The reactions of this compound and related α,β-unsaturated sulfones can be influenced by various catalytic methods.
Base Catalysis: As discussed, bases are crucial for promoting elimination and rearrangement reactions by facilitating the formation of carbanions. The strength and steric bulk of the base are key factors in controlling the reaction pathway.
Lewis Acid Catalysis: Lewis acids can activate the sulfonyl group, making the vinylic system more electrophilic and thus more susceptible to conjugate addition reactions. They can also play a role in promoting cycloaddition reactions.
Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, have been used in cross-coupling reactions of vinyl sulfones. While not directly applicable to the chloromethyl groups, such catalysis could be relevant for reactions involving the ethene backbone if it were to be functionalized differently.
Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or squaramides, have been successfully employed in the asymmetric conjugate addition of nucleophiles to α,β-unsaturated sulfones. acs.org This approach could potentially be applied to derivatives of this compound to achieve enantioselective transformations.
The careful selection of solvent and catalyst is therefore a powerful tool for directing the reactivity of this compound towards a desired chemical outcome.
Computational and Theoretical Chemistry Studies of 1,2 Bis Chloromethanesulfonyl Ethene
Electronic Structure and Bonding Analysis
A primary step in characterizing a molecule is the analysis of its electronic structure. For 1,2-Bis(chloromethanesulfonyl)ethene , this would involve quantum chemical calculations to determine the distribution of electrons within the molecule. Key aspects to investigate would include:
Molecular Orbital (MO) Theory: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap typically indicates higher reactivity.
Electron Density Distribution: Mapping the electron density surface would reveal the electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the chloromethanesulfonyl groups is expected to significantly influence the electron density of the ethene backbone.
Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., sigma and pi bonds), and the extent of delocalization of electron density.
Conformational Analysis and Stereochemical Energetics
The presence of a single bond between the two sulfonyl groups allows for rotational isomerism. A comprehensive conformational analysis would be essential to understand the three-dimensional structure and relative stabilities of different conformers.
Potential Energy Surface (PES) Scan: By systematically rotating the dihedral angles around the central C-C and C-S bonds, a potential energy surface can be generated. This would identify the stable conformers (energy minima) and the transition states connecting them (saddle points).
Relative Stabilities: The relative energies of the different conformers (e.g., anti and gauche forms) would be calculated to determine the most stable geometry under various conditions. These calculations would consider steric hindrance and electrostatic interactions between the bulky and polar chloromethanesulfonyl groups.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (S-C-C-S) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | ~60° | [Data Not Available] |
| Eclipsed | 0° | [Data Not Available] |
Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. For This compound , DFT calculations could be employed to study its reactivity in various chemical transformations, such as nucleophilic addition to the double bond or substitution reactions at the chloromethyl group. This would involve:
Locating Transition States: Identifying the geometry and energy of the transition state for a given reaction.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.
Mapping the Reaction Coordinate: Following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products to confirm the proposed mechanism.
Prediction of Reactivity and Selectivity Parameters
Computational methods can predict various parameters that correlate with a molecule's reactivity and selectivity.
Fukui Functions: These functions can be calculated to identify the most electrophilic and nucleophilic sites in the molecule, predicting the regioselectivity of reactions.
Table 2: Hypothetical Calculated Reactivity Descriptors for this compound
| Descriptor | Value |
| HOMO Energy (eV) | [Data Not Available] |
| LUMO Energy (eV) | [Data Not Available] |
| HOMO-LUMO Gap (eV) | [Data Not Available] |
| Chemical Potential (μ) | [Data Not Available] |
| Chemical Hardness (η) | [Data Not Available] |
| Electrophilicity Index (ω) | [Data Not Available] |
Investigation of Transition States and Reaction Pathways
A detailed investigation of transition states is crucial for a complete understanding of a reaction mechanism. For reactions involving This compound , this would entail:
Geometry of Transition States: Analyzing the bond lengths and angles of the transition state structure to understand the nature of bond breaking and bond formation.
Vibrational Frequency Analysis: Confirming that the located structure is a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Alternative Reaction Pathways: Exploring and comparing the activation energies of different possible reaction pathways to determine the most favorable mechanism.
Applications in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for Polyfunctionalized Molecules
The inherent reactivity of 1,2-Bis(chloromethanesulfonyl)ethene positions it as a prime candidate for the synthesis of polyfunctionalized molecules. The alkene backbone serves as a Michael acceptor, readily reacting with a wide range of nucleophiles such as amines, thiols, and carbanions. This allows for the introduction of diverse functionalities onto the two-carbon bridge.
Simultaneously, the two chloromethyl groups are susceptible to nucleophilic substitution, providing additional sites for molecular elaboration. This dual reactivity would allow for a stepwise or one-pot introduction of multiple different functional groups, leading to the construction of highly decorated and complex molecular architectures from a relatively simple starting material.
Precursor to Novel Heterocyclic Systems and Carbocyclic Frameworks
The strategic placement of reactive sites in this compound makes it an attractive precursor for the synthesis of a variety of cyclic systems.
Heterocyclic Synthesis: By reacting with bifunctional nucleophiles, the compound could readily undergo cyclization reactions to form a diverse range of heterocycles. For instance, reaction with a diamine could lead to the formation of piperazine (B1678402) or other nitrogen-containing ring systems. Similarly, reaction with a molecule containing both a thiol and an amine or hydroxyl group could pave the way for the synthesis of thiazolidines or oxazolidines with sulfonyl functionalities. The general principle relies on the initial Michael addition to the double bond followed by an intramolecular nucleophilic substitution of the chloromethyl group.
Carbocyclic Synthesis: While less direct, the potential for carbocyclic ring formation exists. The electron-deficient double bond makes this compound a potent dienophile for Diels-Alder reactions. Cycloaddition with a suitable diene would generate a six-membered ring, with the two sulfonyl groups and the remnants of the chloromethyl groups providing handles for further functionalization. This approach could lead to the synthesis of highly substituted cyclohexene (B86901) derivatives, which are valuable intermediates in organic synthesis.
Utilization in the Synthesis of Complex Organic Intermediates
The ability to introduce multiple functional groups with a high degree of control makes this compound a potentially valuable tool for the synthesis of complex organic intermediates. These intermediates, in turn, could serve as key building blocks in the total synthesis of natural products or in the preparation of active pharmaceutical ingredients. The sulfonyl groups, for example, can be used to direct subsequent chemical transformations or can be removed under specific conditions, adding to the synthetic utility of the molecule.
Role in the Generation of Advanced Reagents and Catalysts
The unique electronic and structural features of this compound suggest its potential use in the development of new reagents and catalysts. The electron-withdrawing sulfonyl groups could be used to tune the electronic properties of a ligand, which could then be coordinated to a metal center to form a novel catalyst. The chloromethyl groups provide convenient points of attachment for such ligand scaffolds. For example, substitution of the chlorine atoms with phosphine (B1218219) or amine moieties could generate bidentate ligands with potentially interesting catalytic activities in areas such as cross-coupling reactions or asymmetric synthesis.
Applications in the Development of Specialty Chemical Components and Materials (e.g., as a modifying agent or monomer, excluding direct product properties)
In the realm of materials science, this compound could function as a versatile monomer or a modifying agent for polymers.
Monomer for Polymerization: The carbon-carbon double bond could participate in addition polymerization reactions, potentially leading to the formation of polysulfones with pendant chloromethyl groups. These pendant groups would then be available for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. For instance, cross-linking could be achieved by reacting the chloromethyl groups with suitable difunctional reagents, thereby enhancing the thermal and mechanical stability of the material.
Modifying Agent: The compound could also be grafted onto existing polymer backbones to introduce sulfonyl and chloroalkyl functionalities. This surface modification could be used to alter properties such as adhesion, wettability, or flame retardancy. The high reactivity of the double bond towards radical addition or other grafting techniques would facilitate its incorporation into a wide range of polymeric materials.
Future Research Directions and Emerging Paradigms
Exploration of Asymmetric Synthesis and Catalysis with 1,2-Bis(chloromethanesulfonyl)ethene
The pronounced electrophilic character of the double bond in this compound makes it an outstanding candidate for asymmetric Michael additions. The development of catalytic, enantioselective conjugate additions to vinyl sulfones is a significant area of research. nih.govacs.org For instance, studies on similar bis(sulfonyl)ethylenes have shown their competence as Michael acceptors in reactions catalyzed by bifunctional organocatalysts, such as those bearing squaramide moieties, to produce adducts with high enantioselectivity. nih.govacs.orgnih.gov
Future research could focus on reacting this compound with a variety of soft nucleophiles, including stabilized carbanions (e.g., from malonates or nitroalkanes), enamines, and thiols, in the presence of chiral catalysts. Both metal-based and organocatalytic systems could be explored to achieve high levels of stereocontrol. The resulting chiral adducts, containing both sulfonyl and chloromethyl functionalities, would be valuable building blocks, amenable to further transformations. For example, azlactones can react with 1,2-bis(phenylsulfonyl)ethene using chiral thiourea (B124793) catalysts to generate precursors for α,α-disubstituted α-amino acids. rsc.org A similar strategy with the target compound could yield novel amino acid derivatives.
Table 1: Potential Asymmetric Reactions with this compound
| Nucleophile | Chiral Catalyst Type | Potential Product | Significance |
|---|---|---|---|
| Diethyl malonate | Chiral Phase-Transfer Catalyst | Chiral substituted propanedioate | Precursor for complex chiral molecules |
| Cyclohexanone (via enamine) | Chiral Brønsted Acid | Chiral 2-substituted cyclohexanone | Asymmetric C-C bond formation |
| Thiophenol | Chiral Lewis Base (e.g., thiourea) | Enantioenriched thioether | Access to chiral sulfur-containing compounds |
| Azlactone | Bifunctional Thiourea/Amine | Precursor to quaternary α-amino acids | Synthesis of non-proteinogenic amino acids |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers enhanced safety, efficiency, and scalability for many chemical processes, particularly those involving reactive intermediates or hazardous reagents. researchgate.netnih.govamt.uk The application of continuous flow has been successfully demonstrated for Michael additions and other reactions involving electron-deficient alkenes. unimi.itacs.org
Given the expected high reactivity of this compound, its integration into flow chemistry platforms could provide significant advantages. Precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities while minimizing the formation of byproducts. Furthermore, the in-situ generation and immediate use of reagents in a continuous stream enhance the safety of handling potentially hazardous materials. nih.gov Automated flow systems could be designed to perform multi-step sequences, where the adducts from an initial reaction with this compound are directly channeled into subsequent transformations, streamlining the synthesis of complex target molecules. researchgate.net
Table 2: Hypothetical Flow Chemistry Setup for Synthesis
| Parameter | Description | Advantage in Flow vs. Batch |
|---|---|---|
| Pumping System | Syringe or HPLC pumps for precise delivery of reagent solutions. | Superior stoichiometric control. |
| Reactor Type | Coiled tube or microchip reactor. researchgate.net | Excellent heat and mass transfer, rapid mixing. |
| Temperature Control | Peltier or oil bath heating/cooling. | Precise temperature management, minimizing side reactions. |
| Back-Pressure Regulator | Allows for heating solvents above their boiling points. | Enables faster reaction rates and use of lower-boiling solvents. |
| In-line Analysis | Integration of spectroscopic probes (e.g., IR, NMR). | Real-time reaction monitoring and optimization. |
Development of Novel Reaction Spectroscopies for In-Situ Monitoring of its Transformations
The detailed study of reaction mechanisms and kinetics is crucial for optimization and control. In-situ spectroscopic techniques are powerful tools for monitoring reactions as they occur, providing real-time data on the concentration of reactants, intermediates, and products without the need for sampling. youtube.com
For transformations involving this compound, techniques like in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable. nih.govresearchgate.net For example, the progress of a Diels-Alder or Michael addition reaction could be monitored by observing the disappearance of the C=C stretching frequency of the starting alkene and the appearance of new vibrational modes corresponding to the product. rsc.orgresearchgate.net This data allows for rapid determination of reaction endpoints, kinetic profiling, and the identification of transient intermediates, leading to a deeper mechanistic understanding. youtube.com
Table 3: Spectroscopic Techniques for In-Situ Monitoring
| Technique | Information Gained | Potential Application |
|---|---|---|
| FTIR Spectroscopy | Monitoring of functional group changes (e.g., C=C, S=O). nih.gov | Tracking conversion in Michael additions. |
| Raman Spectroscopy | Sensitive to symmetric vibrations and C=C bonds. rsc.orgresearchgate.net | Monitoring cycloaddition reactions. |
| NMR Spectroscopy | Detailed structural information of all species in solution. researchgate.net | Identifying intermediates and determining stereoselectivity. |
Discovery of Undiscovered Reactivity Modes and Synthetic Utilities
The synthetic utility of this compound likely extends beyond its role as a Michael acceptor. Its structural analog, 1,2-bis(phenylsulfonyl)ethylene, is well-known as a powerful dienophile and an acetylene (B1199291) equivalent in Diels-Alder reactions. acs.orgacs.org Following cycloaddition, the two sulfonyl groups can be removed reductively, yielding a product formally derived from acetylene. rsc.org It is highly probable that this compound would exhibit similar reactivity, providing access to a range of functionalized cyclohexene (B86901) and benzene (B151609) derivatives.
Furthermore, the presence of the two chloromethyl groups introduces possibilities for novel reactivity. These groups could serve as electrophilic sites for subsequent intramolecular cyclizations after an initial Michael addition or cycloaddition, leading to the formation of complex polycyclic systems. Research into photoinduced reactions could also uncover new pathways, as electron-deficient alkenes are known to participate in various photochemical transformations. acs.orgrsc.org
Table 4: Known vs. Potential Reactivity
| Reaction Type | Known for 1,2-Bis(phenylsulfonyl)ethylene | Potential for this compound |
|---|---|---|
| Diels-Alder Cycloaddition | Acts as a potent dienophile and acetylene equivalent. acs.orgacs.org | Expected to show similar reactivity, yielding functionalized cycloadducts. |
| Michael Addition | Excellent Michael acceptor for various nucleophiles. nih.govrsc.org | Expected to be a highly reactive Michael acceptor. |
| Tandem Reactions | Not widely explored. | Potential for Michael addition followed by intramolecular SN2 reaction with the chloromethyl group to form rings. |
| Radical Reactions | Less common. | The chloromethyl group might participate in radical-based C-C bond formations. |
Design of Next-Generation Sulfonyl-Based Reagents from this Scaffold
The structure of this compound serves as an excellent starting point for the design of new and more sophisticated sulfonyl-based reagents. The sulfonyl group is a key functional group in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a hydrogen bond acceptor. researchgate.net
By systematically modifying the scaffold, a library of reagents with tailored reactivity and properties could be developed. For instance, replacing the chlorine atoms with other halogens (Br, I) or pseudohalogens could fine-tune the electrophilicity of the side chains. Alternatively, the chloromethyl groups could be substituted with other functionalities to create bifunctional reagents capable of participating in cascade reactions. The development of multifunctional sulfonyl chloride initiators has been shown to be effective for living radical polymerization, suggesting that derivatives of this scaffold could find applications in polymer chemistry. cmu.edu
Table 5: Hypothetical Next-Generation Reagents
| Scaffold Modification | Resulting Reagent | Potential Application |
|---|---|---|
| Replace Cl with F | 1,2-Bis(fluoromethanesulfonyl)ethene | Altered reactivity in nucleophilic substitution. |
| Replace Cl with N3 | 1,2-Bis(azidomethanesulfonyl)ethene | Click chemistry, synthesis of nitrogen heterocycles. |
| Polymer-supported version | Immobilized this compound | Heterogeneous catalysis, simplified product purification. |
| Introduce chirality | Chiral backbone or sulfonyl group | Reagent-controlled asymmetric synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
